molecular formula C13H26O4S B11464336 5-(Octane-1-sulfonyl)pentanoic acid

5-(Octane-1-sulfonyl)pentanoic acid

Cat. No.: B11464336
M. Wt: 278.41 g/mol
InChI Key: MALNLTHYUBRJIA-UHFFFAOYSA-N
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Description

5-(Octane-1-sulfonyl)pentanoic acid is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a carboxylic acid and an alkyl sulfone functional group, making it a potential bifunctional building block for the construction of more complex molecules. Compounds with similar sulfonyl and pentanoic acid motifs are frequently explored as intermediates in pharmaceutical development . The sulfone group can act as a stable, polar moiety that influences the electronic properties and metabolic stability of potential drug candidates, while the carboxylic acid allows for further derivatization into esters or amides. This reagent is strictly intended for research applications in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to handle this material with appropriate personal protective equipment and under the principles of good laboratory practice.

Properties

Molecular Formula

C13H26O4S

Molecular Weight

278.41 g/mol

IUPAC Name

5-octylsulfonylpentanoic acid

InChI

InChI=1S/C13H26O4S/c1-2-3-4-5-6-8-11-18(16,17)12-9-7-10-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

MALNLTHYUBRJIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octane-1-sulfonyl)pentanoic acid typically involves the sulfonation of octane followed by the coupling of the resulting sulfonyl derivative with pentanoic acid. One common method includes:

    Sulfonation of Octane: Octane is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming octane-1-sulfonic acid.

    Coupling Reaction: The octane-1-sulfonic acid is then reacted with pentanoic acid under acidic or basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Octane-1-sulfonyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Sulfonamides or sulfonate esters.

Scientific Research Applications

Pharmaceutical Development

5-(Octane-1-sulfonyl)pentanoic acid has potential applications in drug development, particularly as a therapeutic agent. Sulfonamides, a class of compounds related to this derivative, have shown diverse biological functions, including antibacterial and anticancer activities. Research indicates that sulfonamide derivatives can inhibit specific enzymes associated with various diseases, suggesting that this compound may also exhibit similar properties .

Interaction Studies

Studies on sulfonic acids have demonstrated their ability to interact with proteins and cellular membranes, influencing various biological processes. Understanding these interactions is crucial for assessing the safety and efficacy of this compound in potential therapeutic applications.

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can be utilized as a surfactant or emulsifier in various formulations. Surfactants play a critical role in improving the stability and performance of products in industries such as cosmetics, pharmaceuticals, and food processing.

Chemical Intermediates

The compound can serve as a versatile building block for synthesizing other chemical entities. Its ability to undergo typical carboxylic acid reactions makes it valuable in creating derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 5-(Octane-1-sulfonyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, or cellular transport mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs, focusing on physicochemical properties, stability, and functional group effects.

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

  • Structure: Features a hydroxy group at position 5 and a tert-butoxycarbonylamino (Boc-protected amino) group at position 2.
  • Physical Properties: Property Value/Description Source Molar Mass 233.26 g/mol Form Powder Stability Incompatible with strong oxidizers (e.g., peroxides, nitrates) Toxicity No comprehensive toxicology data available
  • The hydroxy group introduces polarity, affecting solubility in polar solvents.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : A pyrrolidone ring with a methyl group at position 1 and a carboxylic acid at position 3.
  • Physical Properties :

    Property Value/Description Source
    CAS Number 42346-68-9
    EC Number 255-765-5
    Concentration 100% pure
  • Functional Group Impact :

    • The cyclic lactam (pyrrolidone) structure confers rigidity, which may influence crystallinity and thermal stability.
    • The carboxylic acid group enables salt formation, enhancing bioavailability in pharmaceutical contexts.

General Trends in Sulfonated vs. Non-Sulfonated Derivatives

  • Higher Acidity: Sulfonyl groups are strong electron-withdrawing substituents, lowering the pKa of adjacent carboxylic acids compared to hydroxy or amino derivatives.
  • Enhanced Surfactant Properties : The hydrophobic octane chain and polar sulfonyl group could improve micelle formation, a trait absent in the hydroxy or Boc-protected analogs .

Q & A

Q. How can isotopic labeling (e.g., 13^{13}C or 34^{34}S) enhance mechanistic studies of sulfonyl group reactivity?

  • Methodological Answer : Synthesize isotopically labeled analogs and track reaction pathways using NMR or mass spectrometry. For example, 34^{34}S labeling can clarify sulfonate ester formation mechanisms .

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